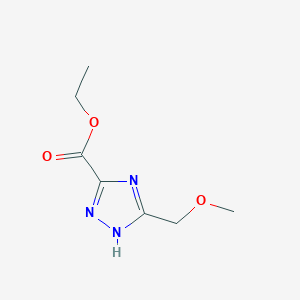
N-(3-((4-benzylpiperidin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-((4-benzylpiperidin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C24H28N2O2S and its molecular weight is 408.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibition of Neuroinflammation
One of the notable applications of structurally related compounds is in the domain of neuroinflammation. For instance, a PET radiotracer specific for CSF1R, a microglia-specific marker, has shown potential for imaging of reactive microglia and disease-associated microglia contributing to neuroinflammation in vivo. This application is crucial for understanding and potentially treating a wide variety of neuropsychiatric disorders, including traumatic brain injury, demyelinating disease, Alzheimer’s disease, and Parkinson’s disease. The ability to measure microglial activity noninvasively provides significant insights into neuroinflammation and its role in neurological disorders (Horti et al., 2019).
Antimicrobial Activities
Compounds structurally similar to the one have been explored for their antimicrobial properties. For example, new di- and triorganotin(IV) carboxylates derived from a Schiff base have been synthesized and their in vitro antimicrobial activities evaluated against a range of fungi and bacteria. Such studies highlight the potential of these compounds in developing new antimicrobial agents, which is critical given the increasing resistance to existing antibiotics. The research into these compounds' antimicrobial activities can pave the way for novel therapeutic agents (Dias et al., 2015).
Pharmaceutical Developments
Structurally related compounds have also been investigated for their potential pharmaceutical applications. The synthesis and biological characterization of novel series of compounds as potent inhibitors of influenza A H5N1 virus is one such example. These studies are instrumental in the ongoing search for new therapeutic agents against lethal viruses and can provide a foundation for further research into compounds with similar structures for antiviral applications. The exploration of these compounds' effects against viruses contributes to the broader field of antiviral research and pharmaceutical development (Yongshi et al., 2017).
Eigenschaften
IUPAC Name |
N-[3-[(4-benzylpiperidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2S/c1-17-18(2)29-24(25-23(27)22-9-6-14-28-22)21(17)16-26-12-10-20(11-13-26)15-19-7-4-3-5-8-19/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEBSWQSDNNTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1CN2CCC(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

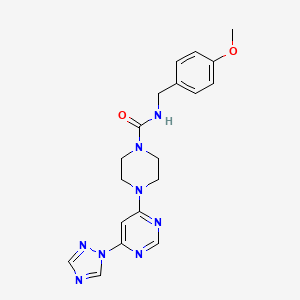

![([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride](/img/no-structure.png)
![(E)-4-(Dimethylamino)-N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2441488.png)
![N-Ethyl-N-[2-[4-[2-(methylamino)-2-oxoethyl]piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2441489.png)
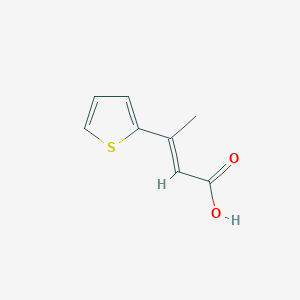
![5-benzyl-7-(3,4-dimethylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2441491.png)
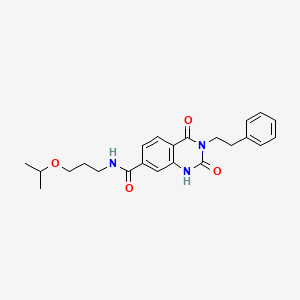
![Ethyl 5-[(3,4-dimethylbenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2441495.png)
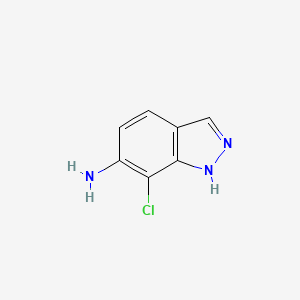

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methylbenzamide](/img/structure/B2441500.png)
